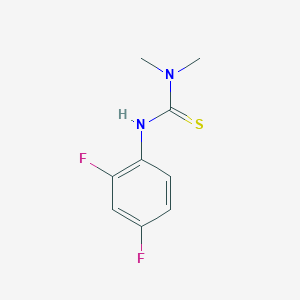

3-(2,4-Difluorophenyl)-1,1-dimethylthiourea

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1,1-dimethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2S/c1-13(2)9(14)12-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWHKZXMZXDARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1,1-dimethylthiourea typically involves the reaction of 2,4-difluoroaniline with dimethylthiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)-1,1-dimethylthiourea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Comparison with Similar Thiourea Derivatives

Key Structural Features:

Analysis:

- Substituent Effects: Fluorine’s electronegativity (vs. Dimethyl groups on nitrogen reduce rotational freedom and may enhance lipophilicity, improving membrane permeability in bioactive compounds .

- Conformational Differences: In 3-(4-chlorophenyl)-1,1-dimethylthiourea, the twist angle between the chlorophenyl and thiourea groups (55.89–58.01°) suggests steric hindrance and non-coplanar stacking . Similar torsional effects are expected in the difluoro analog but may vary due to fluorine’s smaller atomic radius.

- Biological Relevance : Chloromethiuron’s pesticidal activity highlights the role of chloro/methyl substitutions in bioactivity, suggesting that the difluoro variant could exhibit distinct biological properties due to altered electronic profiles .

Biological Activity

3-(2,4-Difluorophenyl)-1,1-dimethylthiourea is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C10H10F2N2S

- Molecular Weight : 232.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve the disruption of cellular processes critical for tumor growth.

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various pathogens.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : There is evidence suggesting that it can trigger programmed cell death in malignant cells.

- Interaction with Cellular Signaling Pathways : It may affect key signaling pathways that regulate cell growth and survival.

Anticancer Studies

A significant study evaluated the cytotoxic effects of this compound on human cancer cell lines (A549 lung carcinoma and HeLa cervical carcinoma). The results indicated:

- Cell Viability Assay : Using the Alamar Blue assay, the compound demonstrated a dose-dependent decrease in viability for both cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM for A549 cells and 30 µM for HeLa cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induction of apoptosis |

| HeLa | 30 | Inhibition of proliferation |

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 20 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Case Study 1: Anticancer Efficacy

A recent publication detailed the effects of the compound on A549 cells. Researchers observed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer effects.

Case Study 2: Antimicrobial Action

In a clinical setting, the compound was evaluated for its efficacy against multidrug-resistant strains of bacteria. Results showed a promising reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent in treating resistant infections.

Q & A

[Basic] What are the established synthetic routes for 3-(2,4-Difluorophenyl)-1,1-dimethylthiourea, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves reacting 2,4-difluoroaniline with dimethylthiocarbamoyl chloride in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Optimization strategies include:

- Molar ratio adjustments : Balancing stoichiometry to minimize side products .

- Catalyst screening : Testing bases like triethylamine for improved nucleophilic substitution .

- Temperature control : Maintaining 0–5°C during exothermic steps to prevent decomposition.

- Crystallization : Using ethanol/water mixtures to purify the product, as demonstrated for analogous thioureas .

Yield and purity can be monitored via TLC (silica gel, hexane:ethyl acetate 3:1) and HPLC (C18 column, acetonitrile/water gradient) .

[Basic] How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR : ¹H NMR should show singlet peaks for N(CH₃)₂ groups (δ ~3.0–3.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹⁹F NMR confirms fluorophenyl substitution .

- IR : Stretching vibrations for C=S (~1250 cm⁻¹) and N-H (~3300 cm⁻¹) validate the thiourea core .

- X-ray crystallography : Resolves bond angles and dihedral angles, as applied to structurally similar thiourea derivatives .

[Advanced] What theoretical frameworks are appropriate for predicting the reactivity or biological activity of this thiourea derivative?

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, sulfur in C=S is a potential hydrogen-bond acceptor .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) by simulating binding affinities .

- QSAR models : Relate substituent effects (e.g., fluorine position) to activity trends in analogous compounds .

[Advanced] How should researchers design experiments to resolve contradictions in reported biological activities of structurally similar thiourea compounds?

- Systematic literature review : Identify variables causing discrepancies (e.g., assay conditions, cell lines) .

- Controlled comparative studies : Test the compound alongside analogs under standardized conditions (e.g., fixed concentration, pH) .

- Meta-analysis : Statistically aggregate data to isolate structure-activity relationships .

[Basic] What are the key stability considerations for this compound under different storage and experimental conditions?

- Photodegradation : Store in amber vials at -20°C; monitor via UV-Vis spectroscopy for absorbance shifts .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .

- Hydrolytic sensitivity : Avoid aqueous buffers at high pH; use anhydrous solvents for long-term storage .

[Advanced] What methodologies elucidate the mechanism of action of this compound in biological systems?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Proteomic profiling : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY derivatives) .

[Basic] What chromatographic separation techniques are suitable for analyzing this compound in complex matrices?

- HPLC : Reverse-phase C18 column with mobile phase (acetonitrile:water 70:30) and UV detection at 254 nm .

- GC-MS : Derivatize with BSTFA to improve volatility; monitor for characteristic fragments (e.g., m/z 367.38) .

[Advanced] How can factorial design approaches investigate synergistic effects of substituent modifications on physicochemical properties?

- 2³ factorial design : Vary substituents (e.g., fluorine position, alkyl groups) to assess impacts on solubility, logP, and melting point .

- Response Surface Methodology (RSM) : Optimize synthesis parameters (e.g., time, temperature) for property enhancement .

- ANOVA : Statistically validate interactions between structural variables and observed properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.